![molecular formula C25H28FN5O2 B6105846 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6105846.png)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group, linked to a beta-carboline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts The final step involves the coupling of the piperazine derivative with the beta-carboline structure under specific conditions, such as the use of polyphosphoric acid (PPA) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and methods such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various substituted piperazines and beta-carboline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C20H24FN3O3
- Molecular Weight : 375.42 g/mol
Structural Characteristics
- Beta-Carboline Core : Imparts neuroactive properties.
- Piperazine Ring : Known for enhancing binding affinity to various receptors.
- Fluorophenyl Group : Modifies lipophilicity and bioavailability.
Anticonvulsant Activity
Research has indicated that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exhibit anticonvulsant properties. A study demonstrated that derivatives of beta-carboline were effective in reducing seizure activity in animal models, suggesting potential use in epilepsy treatment .
Antinociceptive Effects
The compound has also been investigated for its analgesic properties. Studies have shown that it can significantly reduce pain responses in various animal models, indicating its potential as a pain management agent . The mechanism of action may involve modulation of neuronal sodium channels and calcium channels.
Neuroprotective Properties
Beta-carboline derivatives are known for their neuroprotective effects. Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Antidepressant Potential
Due to its interaction with serotonin receptors through the piperazine moiety, the compound is being studied for antidepressant effects. Initial findings suggest it may enhance serotonin signaling, which is crucial in mood regulation .
Case Study 1: Anticonvulsant Screening
In a study conducted on mice using maximal electroshock seizure (MES) models, a derivative of the compound showed significant anticonvulsant activity compared to traditional medications like valproic acid. This highlights its potential as a new therapeutic agent for epilepsy .
Case Study 2: Pain Management Trials
A research project evaluated the antinociceptive effects of this compound in neuropathic pain models induced by oxaliplatin. The results indicated a marked reduction in pain sensitivity, suggesting its efficacy in managing chronic pain conditions .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . It binds irreversibly and non-competitively to these transporters, reducing their activity without affecting the affinity (Km) for their substrates .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs, more selective to ENT2 than ENT1.
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
Uniqueness
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its dual functional groups, which allow it to interact with multiple molecular targets. Its structure provides a balance between hydrophilicity and lipophilicity, enhancing its bioavailability and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c26-20-6-2-4-8-23(20)29-13-15-30(16-14-29)24(32)9-11-27-25(33)31-12-10-19-18-5-1-3-7-21(18)28-22(19)17-31/h1-8,28H,9-17H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOKIADJAHLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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